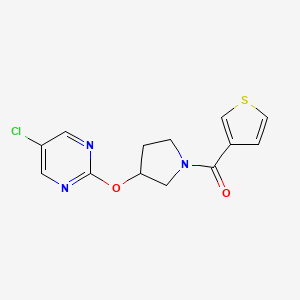
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoxazole and thiadiazole rings, followed by the introduction of the thioether and carboxamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound’s structure features a balance of polar (carboxamide) and nonpolar (isoxazole and thiadiazole) regions, which could influence its solubility and reactivity. The presence of aromatic rings (isoxazole and thiadiazole) may also contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, and the thioether might be oxidized. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For instance, the balance of polar and nonpolar regions could affect its solubility in different solvents. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This inhibition can prevent the growth of certain bacteria, such as Haemophilus influenzae .
Antimicrobial Structure-Activity Relationships (SAR)
The compound has been used in the study of structure-activity relationships (SAR) for antimicrobial agents . This involves understanding how the structure of the compound influences its antimicrobial activity.
Crystal Structure Analysis
The crystal structure of the compound has been analyzed . This can provide valuable insights into the compound’s properties and potential applications.
Synthesis Methods
The compound can be synthesized through a one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of a reusable catalyst DABCO and EtOH solvents .
Biological Importance
Triazolo fused with thiadiazine derivatives, which are present in the compound, have received considerable attention due to their synthetic value and effective biological importance . They have shown properties such as antimicrobial, anticancer, antitubercular, anti-inflammatory, analgesic, anticonvulsant activities, fungicidal, bactericidal, insecticidal, herbicidal, and CNS stimulant properties .
6. Applications in Dyes, Lubricants, and Analytical Reagents The compound, due to its thiadiazine derivatives, has found applications in dyes, lubricants, and analytical reagents .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S2/c1-9-6-12(22-25-9)14(24)19-15-20-21-16(27-15)26-8-13(23)18-7-10-4-2-3-5-11(10)17/h2-6H,7-8H2,1H3,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMASZIHXQRPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2438435.png)
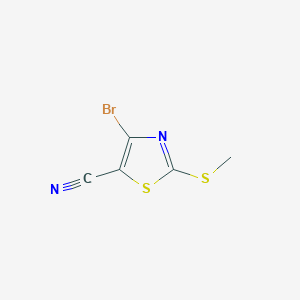
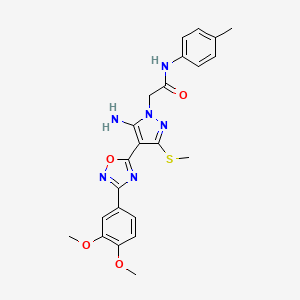
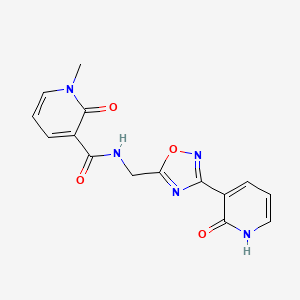
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B2438440.png)
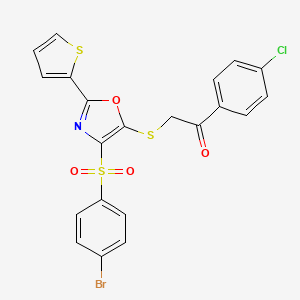


![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)

